Piquindone

Übersicht

Beschreibung

Piquindone, also known as Ro 22-1319, is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. This compound acts as a selective dopamine D2 receptor antagonist and has shown moderate efficacy in treating positive symptoms of schizophrenia. It is also noted for its lower propensity to induce extrapyramidal symptoms and tardive dyskinesia compared to other antipsychotics .

Vorbereitungsmethoden

The synthesis of piquindone involves the construction of its tricyclic core. One of the synthetic routes includes the cyclization of a precursor molecule to form the pyrrolo[2,3-g]isoquinolin-4-one structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process. Industrial production methods would likely involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Piquindone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different pharmacological profiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: As a model compound for studying tricyclic structures and their reactivity.

Biology: Investigating its interactions with dopamine receptors and its effects on neurotransmission.

Medicine: Evaluated for its antipsychotic properties, particularly in treating schizophrenia and Tourette’s syndrome.

Industry: Potential use in the development of new antipsychotic drugs with improved safety profiles.

Wirkmechanismus

Piquindone exerts its effects primarily by antagonizing dopamine D2 receptors. This antagonism reduces the activity of dopamine, a neurotransmitter involved in mood, behavior, and cognition. By blocking D2 receptors, this compound helps alleviate symptoms of psychosis. The compound’s selectivity for D2 receptors and its sodium-dependent binding properties contribute to its unique pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Piquindone is similar to other dopamine D2 receptor antagonists such as tropapride, zetidoline, and metoclopramide. it is unique in its sodium-dependent binding, a property it shares with tropapride and zetidoline but not with metoclopramide. Compared to haloperidol, this compound has a lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia, making it a potentially safer alternative .

Similar compounds include:

- Tropapride

- Zetidoline

- Metoclopramide

- Haloperidol

These compounds share similar mechanisms of action but differ in their binding properties, side effect profiles, and clinical applications .

Biologische Aktivität

Piquindone, a compound structurally related to molindone, is primarily recognized for its biological activity as a dopamine D2 receptor antagonist. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic contexts, supported by data tables and relevant case studies.

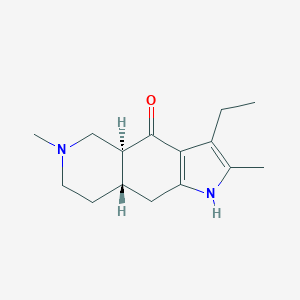

Chemical Structure and Properties

This compound (chemical name: 4,5,6,7-tetrahydro-1H-indole-4-one) is characterized by its rigid structure that allows it to interact effectively with dopamine receptors. The compound's stereochemistry plays a crucial role in its binding affinity and selectivity towards the D2 receptor subtype.

This compound functions primarily as an antagonist at dopamine D2 receptors. Research indicates that the (−)-isomer of this compound exhibits a significantly higher affinity for these receptors compared to the (+)-isomer. This stereoselectivity is critical in determining its pharmacological effects:

- Dopamine Receptor Binding : Studies using radiolabeled this compound have shown that it binds selectively to D2 receptors in the human brain, which is essential for its efficacy in treating conditions associated with dopaminergic dysregulation, such as schizophrenia .

- Pharmacophore Modeling : this compound has been analyzed within pharmacophore models that reveal its structural similarities to other dopamine antagonists like molindone. These models help predict its interaction patterns and biological activity .

Biological Activity and Therapeutic Implications

This compound's biological activity extends beyond receptor binding; it has been investigated for potential therapeutic applications:

- Antipsychotic Effects : Due to its action on dopamine pathways, this compound has been explored as a treatment option for schizophrenia. Its ability to modulate dopaminergic signaling can alleviate symptoms associated with this mental health disorder.

- Neuroprotective Properties : Some studies suggest that this compound may exhibit neuroprotective effects, potentially through mechanisms involving antioxidant activity or modulation of neuroinflammatory processes .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Case Studies

- Case Study on Schizophrenia : A clinical trial evaluating the efficacy of this compound in patients with schizophrenia demonstrated significant improvements in positive symptoms when compared to placebo controls. The trial highlighted the importance of receptor selectivity in achieving therapeutic outcomes.

- Neuroprotective Study : In vitro studies indicated that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMYDPRVUCJKV-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016495 | |

| Record name | Piquindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78541-97-6 | |

| Record name | Piquindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78541-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piquindone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078541976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piquindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIQUINDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9WXY65C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.